Bienvenue dans la boutique en ligne BenchChem!

7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry GABAA Receptor Modulation Physicochemical Properties

This compound features a unique 7-{2-[(4-chlorobenzyl)oxy]phenyl} substitution pattern that profoundly alters biological activity compared to generic [1,2,4]triazolo[1,5-a]pyrimidines. SAR studies confirm that minor 7-aryl modifications shift activity from herbicide bleaching (phytoene desaturase) to antiviral (influenza PA-PB1) or GABAA modulation. The diaryl ether linkage and 4-chlorobenzyl handle provide distinct steric bulk, lipophilicity, and potential PROTAC conjugation vectors unavailable in standard 7-phenyl or 7-alkylamino analogs. Ideal for IP-generating medicinal chemistry, agrochemical discovery, and kinase/PDE scaffold-hopping projects.

Molecular Formula C18H13ClN4O
Molecular Weight 336.78
CAS No. 439109-59-8
Cat. No. B2371297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
CAS439109-59-8
Molecular FormulaC18H13ClN4O
Molecular Weight336.78
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NC3=NC=NN23)OCC4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN4O/c19-14-7-5-13(6-8-14)11-24-17-4-2-1-3-15(17)16-9-10-20-18-21-12-22-23(16)18/h1-10,12H,11H2
InChIKeyFGUCJMRKVDKWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439109-59-8): Basic Procurement Profile


7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic heterocyclic small molecule belonging to the triazolopyrimidine class. Its core scaffold fuses a 1,2,4-triazole ring with a pyrimidine, substituted at the 7-position with a 2-[(4-chlorobenzyl)oxy]phenyl group . The molecular formula is C18H13ClN4O with a molecular weight of 336.77 g/mol and a predicted density of 1.35±0.1 g/cm³ . This compound is primarily offered as a research chemical by multiple suppliers, but detailed, published biological or physicochemical characterization data are extremely limited.

Why Generic Substitution of 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine Is Not Supported for Scientific Selection


Procuring the closest in-class analog or a generic '[1,2,4]triazolo[1,5-a]pyrimidine' cannot be considered equivalent. Systematic structure-activity relationship (SAR) studies on this scaffold have demonstrated that even minor modifications to the 7-aryl substituent can profoundly alter the mode of action, potency, and selectivity profile, for example shifting between herbicide bleaching activity via phytoene desaturase inhibition [1] and antiviral activity via influenza polymerase PA-PB1 disruption [2]. The specific 7-{2-[(4-chlorobenzyl)oxy]phenyl} substitution pattern introduces a unique combination of steric bulk, lipophilicity, and ether linkage geometry that is not replicated by simpler 7-phenyl or 7-alkoxy derivatives, directly impacting target binding and biological outcome. The following evidence, while limited by the sparse published data on this specific compound, outlines the critical dimensions that prevent blind interchange.

Quantitative Differentiation Evidence for 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine Against Close Analogs


Topological and Lipophilic Differentiation from 7-Oxo and 7-Alkoxy Triazolopyrimidine Analogs

The target compound is a 7-phenyl ether, distinguishing it from 7-oxo (e.g., GABAA receptor agent 7, CAS 2376841-18-6) and 7-alkoxy derivatives that have demonstrated potent anticonvulsant activity [1]. While the 7-oxo analog (compound 5c) showed an in vitro IC50 of 0.452 µM in a 4-AP hyperexcitability model and an in vivo ED50 of 31.81 mg/kg in mice [1], the 7-phenyl ether linkage in the target compound eliminates the hydrogen-bond donor/acceptor properties of the 7-oxo group and introduces a conformationally distinct aromatic system, predicting significantly altered binding kinetics and selectivity at the GABAA receptor or other CNS targets. No direct comparative pharmacological data are available for the target compound against this analog.

Medicinal Chemistry GABAA Receptor Modulation Physicochemical Properties

Substituent Vector Differentiation for Herbicidal Activity: 7-Phenyl vs. 7-{2-[(4-Chlorobenzyl)oxy]phenyl}

The foundational 7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine class acts as bleaching herbicides by inhibiting phytoene desaturase, with field application rates as low as 31 g/ha and broad-spectrum crop selectivity [1]. The target compound extends this core with a 2-[(4-chlorobenzyl)oxy] substituent on the 7-phenyl ring. This ortho-substitution introduces a steric and lipophilic element not present in the parent 7-phenyl or simpler 7-(4-chlorophenyl) analogs, which is known from patent literature to modulate herbicide potency and crop safety windows [1]. The specific compound's activity and crop selectivity data have not been disclosed in open-access literature, but its structural divergence from the baseline herbicides implies a distinct regulatory and performance profile that must be validated independently.

Agrochemical Discovery Herbicide Resistance Phytoene Desaturase Inhibition

Antiviral Scaffold Divergence: 7-Aryl Ether vs. 2-Amino-7-phenyl Influenza Polymerase Disruptors

A 2021 structure-activity relationship study on 1,2,4-triazolo[1,5-a]pyrimidines identified compound 22 (a 2-amino-7-phenyl derivative) as an influenza A virus PA-PB1 interaction disruptor with an IC50 of 19.5 µM and an antiviral EC50 of 16 µM [1]. The target compound differs in two critical regions: it lacks the 2-amino group essential for potency in that series, and it bears a 7-{2-[(4-chlorobenzyl)oxy]phenyl} group instead of a simple 7-phenyl. These modifications place it in a distinct structure-activity cluster that has not been profiled in the published influenza program. The 4-chlorobenzyl ether fragment may confer favorable pharmacokinetic properties but could simultaneously abolish the key PA-PB1 interaction identified for the 2-amino series.

Antiviral Drug Discovery Influenza Polymerase PA-PB1 Interaction Inhibitors

Rational Procurement Scenarios for 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine Based on Structural Differentiation


Novel CNS Drug Discovery: Probing GABAA Receptor Modulation Beyond the 7-Oxo Chemotype

This compound serves as a critical tool for medicinal chemistry teams aiming to diversify away from the well-characterized 7-oxo-triazolopyrimidine anticonvulsants such as GABAA receptor agent 7. By replacing the 7-carbonyl with a diaryl ether, researchers can investigate whether this scaffold retains positive allosteric modulation at GABAA receptors while potentially improving metabolic stability or blood-brain barrier penetration [1]. No comparable 7-phenyl ether analog is described in the Huang et al. 2020 series, making this compound a unique entry point for intellectual property generation.

Next-Generation Herbicide Lead Optimization: Exploiting Ortho-Benzyloxy Substituent Effects

The 7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine herbicide class established phytoene desaturase as a validated target. The introduction of a 2-[(4-chlorobenzyl)oxy] group on the 7-phenyl ring, as in this compound, is anticipated to modulate the binding pocket interactions and the physicochemical profile relative to the parent 7-phenyl herbicides that showed field efficacy at 31 g/ha [1]. Procurement of this specific derivative allows agrochemical discovery groups to screen for improved weed spectrum, crop safety, or environmental fate properties in a proprietary chemical space.

Antiviral Pharmacophore Expansion: Replacing the 2-Amino Group with a 7-Aryl Ether Motif

Published triazolopyrimidine influenza polymerase inhibitors, such as compound 22 (IC50 19.5 µM, EC50 16 µM), rely on a 2-amino substituent for activity [1]. This compound, lacking the 2-amino group and featuring a bulky 7-aryl ether, provides an orthogonal chemotype to test whether PA-PB1 disruption can be achieved through an alternative binding mode. It is a strategic purchase for antiviral programs seeking to overcome resistance to 2-amino-substituted leads or to explore proteolysis-targeting chimera (PROTAC) conjugation via the 4-chlorobenzyl ether handle.

Kinase or PDE inhibitor Scaffold-Hopping Campaigns

The [1,2,4]triazolo[1,5-a]pyrimidine core is a recognized purine bioisostere frequently employed in kinase and phosphodiesterase (PDE) inhibitor design. The unique 7-{2-[(4-chlorobenzyl)oxy]phenyl} substitution pattern differentiates this compound from commercially available 5,7-dimethyl or 7-alkylamino analogs that dominate screening decks. For scaffold-hopping projects targeting ATP-binding sites, this compound offers a distinct vector for exploration of the ribose pocket or solvent-exposed region, potentially conferring selectivity advantages over generic triazolopyrimidine screening hits.

Quote Request

Request a Quote for 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.